2-chloro-7-fluoro-4aH-quinazolin-4-one
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Overview
Description
2-chloro-7-fluoro-4aH-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of chlorine and fluorine atoms in the structure of this compound enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-7-fluoro-4aH-quinazolin-4-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-5-chlorobenzoyl chloride with 2-fluoroaniline under acidic conditions, followed by cyclization to form the quinazolinone ring . Another approach involves the use of microwave-assisted reactions, which can significantly reduce reaction times and improve yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This can include the use of continuous flow reactors and phase-transfer catalysis to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-chloro-7-fluoro-4aH-quinazolin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride . Reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazolinones, while oxidation and reduction can produce different oxidation states of the compound .
Scientific Research Applications
2-chloro-7-fluoro-4aH-quinazolin-4-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-chloro-7-fluoro-4aH-quinazolin-4-one involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes or receptors involved in disease pathways . The presence of chlorine and fluorine atoms enhances its binding affinity and specificity for these targets . The compound can also disrupt cellular processes by interfering with DNA or protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-chloro-7-fluoro-4aH-quinazolin-4-one include other quinazolinone derivatives such as:
- 2-chloro-4aH-quinazolin-4-one
- 7-fluoro-4aH-quinazolin-4-one
- 2,7-dichloro-4aH-quinazolin-4-one .
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms enhances its reactivity and potential therapeutic applications compared to other quinazolinone derivatives .
Properties
Molecular Formula |
C8H4ClFN2O |
---|---|
Molecular Weight |
198.58 g/mol |
IUPAC Name |
2-chloro-7-fluoro-4aH-quinazolin-4-one |
InChI |
InChI=1S/C8H4ClFN2O/c9-8-11-6-3-4(10)1-2-5(6)7(13)12-8/h1-3,5H |
InChI Key |
VSSDMYDIDLPAGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NC(=NC(=O)C21)Cl)F |
Origin of Product |
United States |
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